REACTION_CXSMILES
|
O[C:2]1[C:10]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.I[CH2:17][CH3:18].C(=O)([O-])[O-:20].[Cs+].[Cs+].[C:25]([O:28][CH2:29]C)(=[O:27])C>CN(C)C=O>[CH3:29][O:28][C:25](=[O:27])[C:7]1[CH:8]=[CH:9][C:10]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:2][C:3]=1[O:20][CH2:17][CH3:18] |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1OC(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
cesium carbonate
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 30 ml water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)OC(F)(F)F)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |